molecular formula C13H15Cl2NO B5254039 1-(2,4-dichlorobenzoyl)-3-methylpiperidine

1-(2,4-dichlorobenzoyl)-3-methylpiperidine

Cat. No.: B5254039
M. Wt: 272.17 g/mol
InChI Key: ZZSOBOHKBAXQAV-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 2,4-dichlorobenzoyl group attached to a piperidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzoyl)-3-methylpiperidine typically involves the acylation of 3-methylpiperidine with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzoyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted benzoyl derivatives

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-3-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorobenzoyl)piperidine: Lacks the methyl group on the piperidine ring.

    1-(2,4-Dichlorobenzoyl)-4-methylpiperidine: The methyl group is positioned at the 4-position of the piperidine ring.

    2,4-Dichlorobenzoyl chloride: The acylating agent used in the synthesis of 1-(2,4-dichlorobenzoyl)-3-methylpiperidine.

Uniqueness

This compound is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c1-9-3-2-6-16(8-9)13(17)11-5-4-10(14)7-12(11)15/h4-5,7,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSOBOHKBAXQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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